An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. As a versatile intermediate, it serves as a crucial building block in the synthesis of more complex bioactive molecules, including antibiotics.[1] The stereospecificity imparted by the chiral center at the C2 position, along with the reactive hydroxyl and carboxylic acid functionalities, makes a thorough understanding of its physical properties essential for its effective use.
This guide provides a detailed overview of the core physical and chemical characteristics of (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid. The accurate characterization of these properties is paramount for ensuring batch-to-batch consistency, optimizing reaction conditions, developing purification protocols, and meeting the stringent quality control standards required in drug development.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to confirm its molecular structure and fundamental identifiers.
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IUPAC Name: (2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid[][3]
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Synonyms: 4-Phthalimido-2-hydroxy butyric acid, 2-Hydroxy-4-phthalimidobutyric acid[][4][5]
The molecule consists of a butyric acid backbone substituted with a hydroxyl group at the alpha-position (C2) and a phthalimide group at the gamma-position (C4). The "(S)" designation indicates the stereochemical configuration at the chiral C2 center.
Caption: 2D structure of (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid.
Core Physical Properties
The following table summarizes the key physical properties of the compound, compiled from various chemical data sources. These values are critical for handling, storage, and application.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [4][5] |
| Melting Point | 157-159 °C | [][3][4] |
| Boiling Point | 513.1°C (at 760 mmHg, estimated) | [] |
| Density | ~1.504 g/cm³ (estimated) | [] |
| Specific Rotation ([α]D) | +6° (c=1, MeOH) | [3][4] |
| pKa | 3.67 ± 0.10 (Predicted) | [4] |
In-Depth Analysis of Key Properties
Melting Point: A Critical Purity Indicator
The melting point is one of the most fundamental and informative physical properties of a solid organic compound. For (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid, the literature consistently reports a sharp melting range of 157-159 °C .[][3][4]
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Expertise & Causality: A sharp, narrow melting range (≤ 2 °C) is a strong indicator of high purity. The presence of impurities disrupts the crystal lattice of the compound, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, observing a melting point within the specified range validates the sample's identity and purity. A value below 157 °C or a range greater than 2 °C would necessitate further purification, such as recrystallization.
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Trustworthiness: The protocol for melting point determination is self-validating when performed with a calibrated apparatus. A standard reference compound with a known, sharp melting point should be run periodically to confirm the instrument's accuracy.
Optical Rotation: Confirming Stereochemical Integrity
The "(S)-(+)-" designation is crucial. "(S)" refers to the absolute configuration at the C2 chiral center, while "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). The specific rotation is a quantitative measure of this property.
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Expertise & Causality: The specific rotation value of +6° (c=1, MeOH) is a unique physical constant for this enantiomer under the specified conditions (concentration of 1 g/100 mL in methanol).[3][4] Measuring this value is the primary method to confirm that the correct enantiomer has been synthesized or isolated and to assess its enantiomeric purity. A value significantly lower than +6° would suggest the presence of the (R)-(-)-enantiomer, indicating incomplete stereoselective synthesis or racemization.
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Trustworthiness: A polarimetry measurement is validated by first zeroing the instrument with the pure solvent (methanol) and ensuring the sample is fully dissolved and free of bubbles. The path length of the cell and the temperature must be precisely controlled and recorded, as they directly influence the observed rotation.
Solubility Profile: Guiding Reaction and Purification Strategies
Understanding the solubility of a compound is essential for practical laboratory work, from setting up a reaction to purification and formulation.
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Qualitative Solubility Data:
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Expertise & Causality:
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Alkaline Solubility: The presence of the carboxylic acid group (with a predicted pKa of ~3.67) explains its solubility in strong alkali.[4] In a basic solution, the carboxylic acid is deprotonated to form a carboxylate salt, which is ionic and thus highly soluble in aqueous media. This property is often exploited for extractive purification.
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Organic Solvents: Its reported solubility in methanol ("almost transparency") and poor solubility in ethanol suggest that polar protic solvents are effective, but subtle differences in solvent polarity can be leveraged for purification.[4] The poor solubility in cold water is expected for a molecule with a large, nonpolar phthalimide group.[4] This characteristic is highly advantageous for purification by recrystallization, where the compound can be dissolved in a hot solvent and will precipitate upon cooling, leaving more soluble impurities behind.
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Standardized Experimental Protocols
The following protocols describe the standard methodologies for determining the key physical properties discussed.
Protocol 4.1: Melting Point Determination
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a depth of 2-3 mm.
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Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample rapidly to about 15 °C below the expected melting point (i.e., ~140 °C). Then, decrease the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
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Validation: The observed range should be within the literature value of 157-159 °C for a pure sample.[][3][4]
Protocol 4.2: Specific Rotation Measurement
Caption: Workflow for determining specific optical rotation.
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Solution Preparation (c=1): Accurately weigh approximately 100 mg of the compound. Quantitatively transfer it to a 10 mL volumetric flask and dissolve in high-purity methanol. Fill to the mark with methanol and mix thoroughly.
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Instrument Calibration: Calibrate the polarimeter at the sodium D-line (589 nm) using a cell filled only with methanol. The reading should be zero.
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Sample Measurement: Rinse and fill the polarimeter cell (of known path length, l, typically 1 dm) with the prepared sample solution.
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Data Recording: Record the observed optical rotation, α.
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Calculation: Calculate the specific rotation using the formula: [α]D²⁰ = α / (l × c) where:
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α = observed rotation in degrees
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l = path length in decimeters (dm)
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c = concentration in g/mL
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References
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ChemBK. (2024). (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid - Physico-chemical Properties. Retrieved from ChemBK. [Link]
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PubChem. (n.d.). 4-Phthalimido-2-hydroxy butyric acid. National Institutes of Health. Retrieved from PubChem. [Link]
